(4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative with a phenyl group and a methylamino group attached to the boronic acid core
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of phenylboronic acid with a suitable amine, such as methylamine, under controlled conditions.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the phenyl group to the boronic acid core using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent quality and yield.
Purification Techniques: Purification methods such as recrystallization or column chromatography are used to obtain the pure compound.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid to its corresponding boronic ester or borane derivatives.
Substitution Reactions: Substitution reactions can occur at the boronic acid core, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide and sodium perborate.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Various amines and halides can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boranes: Resulting from reduction reactions.
Substituted Boronic Acids: Produced through substitution reactions.
Scientific Research Applications
(4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules or chemical substrates.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the methylamino group.
4-(Aminomethyl)phenylboronic Acid: Similar but with a different substituent on the amino group.
BODIPY Dyes: Contains boronic acid moieties for fluorescent labeling.
Properties
IUPAC Name |
[4-[(N-methylanilino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10,17-18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWVCARLELQRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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